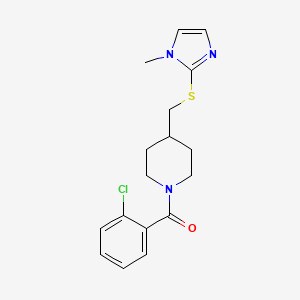

N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pivalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

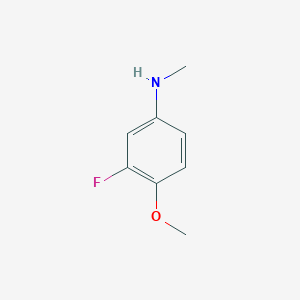

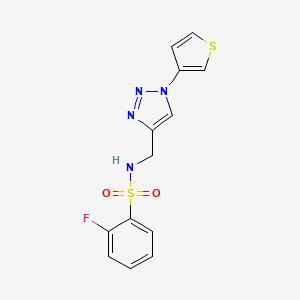

The molecular structure of N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pivalamide is characterized by the presence of a 2-oxo-1,2-dihydroquinoline core, which is a bicyclic system containing a benzene ring fused to a pyridone ring . This core is substituted at the 3-position with an ethylpivalamide group and at the 5 and 8 positions with methoxy groups .Scientific Research Applications

Synthesis of Complex Organic Compounds

Research has explored the lateral lithiation of related compounds, demonstrating the synthesis of tetrahydroisoquinolines through reactions with various electrophiles. This method yields derivatives with potential for further chemical modifications, highlighting the versatility of quinoline derivatives in organic synthesis (Smith, El‐Hiti, & Hegazy, 2010).

Potential Neuroleptic Properties

Studies have investigated hexahydro[1,4]oxazino[3,4-a]isoquinoline derivatives, revealing neuroleptic properties in animal models. This suggests the potential of quinoline derivatives for developing new neuroleptic drugs (Clarke et al., 1978).

Anticancer Applications

Quinolinone derivatives have been synthesized and evaluated for their antitumor activity. Certain compounds have shown potent topoisomerase I-targeting activity and cytotoxicity, indicating their potential as novel anticancer agents (Ruchelman et al., 2004). Additionally, studies on isoquinolinone carboxamides have confirmed their efficacy in inhibiting cancer cell growth, further affirming the role of quinoline derivatives in cancer research (Matiadis et al., 2013).

Cognitive and Memory Enhancement

Research on choline pivaloyl esters, closely related to quinolinone derivatives, has shown improvement in cognitive and memory performances in rat models impaired by specific treatments. These findings suggest the potential of quinolinone derivatives in developing treatments for cognitive impairments (Rispoli et al., 2004).

Properties

IUPAC Name |

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4/c1-18(2,3)17(22)19-9-8-11-10-12-13(23-4)6-7-14(24-5)15(12)20-16(11)21/h6-7,10H,8-9H2,1-5H3,(H,19,22)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROMZMBVCSDLEAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCCC1=CC2=C(C=CC(=C2NC1=O)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![12-[(2-chlorophenyl)methyl]-11-methyl-13-{[2-(morpholin-4-yl)ethyl]amino}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2362296.png)

![1-Methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2362298.png)

![2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2362303.png)

![2-[2-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2362312.png)

![2-Chloro-N-[(4-methyl-2-oxopiperidin-3-yl)methyl]acetamide](/img/structure/B2362314.png)